N-(2,4-dichlorophenyl)-2-(methylamino)-3,5-dinitrobenzamide
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Overview
Description
N-(2,4-dichlorophenyl)-2-(methylamino)-3,5-dinitrobenzamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-(methylamino)-3,5-dinitrobenzamide typically involves multiple steps, starting with the nitration of a benzene derivative to introduce nitro groups at specific positions. The subsequent steps include the introduction of the methylamino group and the formation of the amide bond with the 2,4-dichlorophenyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing advanced chemical reactors and purification techniques to achieve high purity and yield. The use of automated systems and stringent quality control measures ensures the consistency and safety of the produced compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2-(methylamino)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
Scientific Research Applications
N-(2,4-dichlorophenyl)-2-(methylamino)-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research into its pharmacological properties explores its potential as a therapeutic agent for various medical conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-(methylamino)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted benzamides and nitroaromatic compounds, such as:
- N-(2,4-dichlorophenyl)-2-aminobenzamide
- 2,4-dichloro-3,5-dinitrobenzamide
- N-(2,4-dichlorophenyl)-3,5-dinitrobenzamide
Uniqueness
N-(2,4-dichlorophenyl)-2-(methylamino)-3,5-dinitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H10Cl2N4O5 |
---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(methylamino)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C14H10Cl2N4O5/c1-17-13-9(5-8(19(22)23)6-12(13)20(24)25)14(21)18-11-3-2-7(15)4-10(11)16/h2-6,17H,1H3,(H,18,21) |
InChI Key |
QNAQZZHUZQFTPM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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